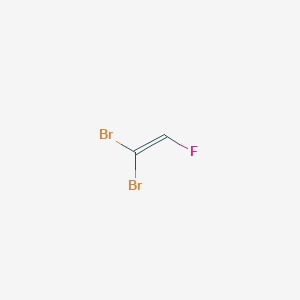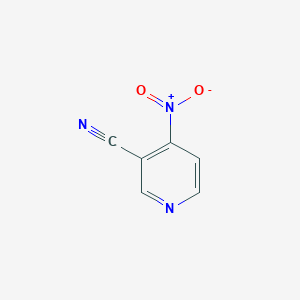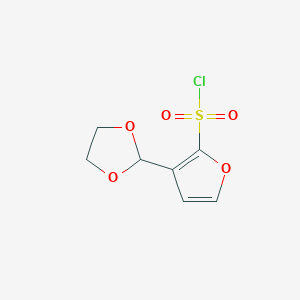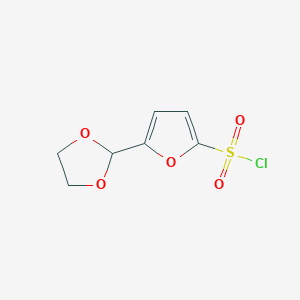
1,1-Dibromo-2-fluoroethene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1,1-Dibromo-2-fluoroethene is C2HBr2F . The average mass is 142.930 Da and the monoisotopic mass is 141.922958 Da . The ChemSpider ID is 5020382 .Physical And Chemical Properties Analysis
1,1-Dibromo-2-fluoroethene has a density of 1.8±0.1 g/cm3, a boiling point of 29.7±30.0 °C at 760 mmHg, and a vapour pressure of 641.8±0.1 mmHg at 25°C . The enthalpy of vaporization is 26.4±3.0 kJ/mol . The flash point is -28.2±24.6 °C . The index of refraction is 1.403 . The molar refractivity is 19.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
1,1-Dibromo-2-fluoroethene plays a role in stereocontrolled synthesis. A method for the stereocontrolled preparation of 1,1-diaryl-2-fluoroethenes involves generating 1-aryl-1-bromo-2-fluoroethenes and then undergoing Suzuki-Miyaura coupling to produce desired compounds (Landelle et al., 2009).
Photochemical Carbon-Halogen Bond Cleavage
In photochemistry, 1,1-dibromo-2-fluoroethene is significant for understanding the effect of fluorine on carbon-halogen bond cleavage. The introduction of fluorine increases carbon-halogen bond dissociation compared to unsubstituted products (Gregorčič & Zupan, 1987).
Reactive Tracer in Environmental Science
1,1-Dibromo-2-fluoroethene is used as a reactive tracer in environmental science. It helps in quantifying the anaerobic transformation of vinyl chloride, offering insights into the transformation potential of various compounds (Pon & Semprini, 2004).
Ab-initio Mechanistic Studies
The compound is involved in ab-initio mechanistic studies, particularly in reactions with methyl radicals. These studies are crucial for understanding the reaction rates and potential energy barriers in chemical reactions (Arnaud et al., 1986).
Room Temperature Fluorination
It has applications in room-temperature fluorination processes. The fluorination of 1,1-diphenylethene with caesium fluoroxysulphate results in 1,1-diphenyl-2-fluoroethene, demonstrating the utility of 1,1-dibromo-2-fluoroethene in various chemical reactions (Stavber & Zupan, 1986).
Structural Determinations
The equilibrium structure of 1-chloro-1-fluoroethene, closely related to 1,1-dibromo-2-fluoroethene, has been studied for accurate molecular geometry determinations, providing a basis for understanding similar molecules' structures (Gambi et al., 2019).
Synthesis of Terminal Vinyl Monofluorides
1,1-Dibromo-2-fluoroethene is used in the synthesis of terminal vinyl monofluorides, demonstrating its role in creating structurally diverse chemical compounds (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
1,1-dibromo-2-fluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F/c3-2(4)1-5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGLWGRDIBCXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577372 | |
| Record name | 1,1-Dibromo-2-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromo-2-fluoroethene | |
CAS RN |
358-96-3 | |
| Record name | 1,1-Dibromo-2-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromo-2-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)



![1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B1627006.png)
